molecular formula C11H12ClNO2 B12973305 (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B12973305
M. Wt: 225.67 g/mol
InChI Key: ZTNIMWXNWBANDT-JTQLQIEISA-N
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Description

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydronaphthalene ring system.

    Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro substituent at the desired position.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: The free base form without the hydrochloride salt.

    5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: The racemic mixture without the specific stereochemistry.

    5-amino-3-chloro-1-naphthoic acid: A structurally similar compound with a naphthalene ring.

Uniqueness

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and chloro groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or racemic counterparts.

Biological Activity

(S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a synthetic organic compound with notable biological activities. This compound is characterized by its unique naphthalene core structure, which includes an amino group and a chloro substituent. Its molecular formula is C11H12ClNO2C_{11}H_{12}ClNO_2 with a molecular weight of approximately 225.67 g/mol. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name This compound
CAS Number 1336426-58-4

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Chlorination : A suitable naphthalene derivative undergoes chlorination to introduce the chloro group.
  • Amination : The chlorinated intermediate is subjected to amination to introduce the amino group.
  • Carboxylation : The final step involves the formation of the carboxylic acid group.

This multi-step synthesis allows for the introduction of various functional groups that are crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and proliferation. Specific molecular targets include enzymes and receptors that play critical roles in tumorigenesis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in 2023 evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanism Investigation : In another study conducted in 2022, researchers explored the anticancer mechanisms of this compound on human breast cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and increased levels of pro-apoptotic markers.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino and chloro groups facilitate binding to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may also modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(5S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12ClNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1

InChI Key

ZTNIMWXNWBANDT-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)C(=O)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)C(=O)O)N

Origin of Product

United States

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